molecular formula C6H8N2O2 B15072414 (S)-Methyl 1-cyanoazetidine-2-carboxylate

(S)-Methyl 1-cyanoazetidine-2-carboxylate

Cat. No.: B15072414
M. Wt: 140.14 g/mol
InChI Key: OLBQFOVWPRPLRD-YFKPBYRVSA-N
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Description

Contextualization of Azetidine (B1206935) Core Structures as Four-Membered Nitrogen Heterocycles

Azetidines are a class of saturated heterocyclic compounds featuring a four-membered ring containing one nitrogen atom. rsc.org As analogues of cyclobutane, they possess significant ring strain (approximately 25.4 kcal/mol), which is a defining characteristic of their chemical reactivity. rsc.org This inherent strain is intermediate between the highly reactive, less stable three-membered aziridines and the more stable, five-membered pyrrolidines. rsc.org This balance provides azetidines with a unique profile of reasonable stability for handling and manipulation, coupled with susceptibility to ring-opening reactions under appropriate conditions, making them versatile synthons. rsc.orgrsc.org

The azetidine scaffold is considered a "privileged motif" in medicinal chemistry. rsc.org Its rigid, three-dimensional structure is a desirable feature in drug design, as it can reduce the conformational flexibility of a molecule. enamine.net This restriction can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. enamine.net Consequently, the azetidine core is found in a variety of biologically active compounds and approved drugs, where it often serves as a bioisostere for other cyclic or acyclic moieties. lifechemicals.comnih.gov The development of new synthetic methods to construct and functionalize the azetidine ring remains an active area of chemical research. rsc.orgnih.gov

Academic Significance of Chiral Azetidine-2-carboxylate Derivatives

Chiral azetidine-2-carboxylate derivatives, which include esters of azetidine-2-carboxylic acid, are of considerable academic and practical interest. Azetidine-2-carboxylic acid itself is a non-proteinogenic amino acid that acts as a homologue of proline. wikipedia.org This relationship makes its derivatives valuable as proline surrogates in peptidomimetics, allowing for the synthesis of peptides with modified conformations and potentially enhanced stability or activity. rsc.org

The presence of a defined stereocenter at the C-2 position is crucial. Enantiomerically pure azetidine-2-carboxylates are powerful building blocks in asymmetric synthesis, providing a chiral scaffold for the construction of more complex molecules. researchgate.netnih.gov These derivatives serve as key intermediates for producing a wide range of biologically active heterocyclic compounds and natural product analogues. rsc.orgnih.gov The development of efficient synthetic routes to access these chiral building blocks in high enantiopurity is a significant goal in organic chemistry, often involving techniques like intramolecular alkylation and the use of chiral auxiliaries. nih.govresearchgate.net Their utility extends to their use as ligands in catalysis and as precursors for novel iminosugars. rsc.org

Structural and Stereochemical Characteristics of (S)-Methyl 1-Cyanoazetidine-2-carboxylate

The structure of this compound is defined by several key features that dictate its chemical properties and potential applications. The molecule is composed of a central four-membered azetidine ring. A cyano group (-C≡N) is attached to the ring's nitrogen atom (position 1), and a methyl carboxylate group (-COOCH₃) is attached to carbon atom 2.

The presence of the N-cyano group, also known as a cyanamide, significantly influences the electronic properties of the nitrogen atom, making it less basic compared to a typical secondary amine within an azetidine ring. The methyl ester at C-2 provides a site for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.

Stereochemistry: The designation "(S)" refers to the absolute configuration of the stereocenter at the C-2 position of the azetidine ring, as determined by the Cahn-Ingold-Prelog priority rules. tru.ca This specific stereoisomerism means the compound is chiral and optically active. The use of a single enantiomer is critical in the synthesis of chiral drugs and other bioactive molecules where biological activity is often dependent on a specific three-dimensional arrangement of atoms.

Below is a table summarizing the key structural and chemical properties of the compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Canonical SMILES COC(=O)[C@H]1CN(C1)C#N
Chiral Center C-2 (S-configuration)
Key Functional Groups Azetidine, Cyanamide, Methyl Ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

methyl (2S)-1-cyanoazetidine-2-carboxylate

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(5)4-7/h5H,2-3H2,1H3/t5-/m0/s1

InChI Key

OLBQFOVWPRPLRD-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCN1C#N

Canonical SMILES

COC(=O)C1CCN1C#N

Origin of Product

United States

Advanced Synthetic Methodologies for Chiral Azetidine 2 Carboxylate Derivatives

Strategies for Stereoselective Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring with high stereocontrol requires sophisticated synthetic approaches. Key strategies involve the formation of the ring through concerted or stepwise cycloaddition reactions, intramolecular cyclization of acyclic precursors, and the rearrangement of other strained ring systems.

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions are powerful tools for the direct formation of chiral cyclic systems in an atom-economical fashion. These methods establish the core azetidine structure and control its stereochemistry simultaneously.

The aza-Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing azetidines. rsc.orgresearchgate.net Achieving enantioselectivity in this transformation has been a significant challenge, often overcome by using chiral sensitizers or visible-light-mediated energy transfer. nih.gov

Recent advancements have demonstrated that chiral triplet sensitizers can facilitate highly enantioselective aza-Paterno-Büchi reactions. For instance, Bach and coworkers developed a method using a chiral thioxanthone sensitizer (B1316253) for the reaction between quinoxalin-2(1H)-ones and various 1-arylethenes. nih.gov This reaction proceeds under visible light (λ=420 nm) and is proposed to occur through a hydrogen-bonded complex between the imine substrate and the catalyst, allowing for efficient triplet energy transfer and stereocontrol. nih.gov The methodology has been successfully applied to both intermolecular and intramolecular cycloadditions, affording complex azetidine structures with high yields and enantiomeric excesses (ee). nih.govresearchgate.netnih.gov

The Schindler group has also contributed significantly by developing visible light-mediated intermolecular aza-Paterno-Büchi reactions that utilize glyoxylate (B1226380) oximes or 2-isoxazoline-3-carboxylates as reactive intermediates, activated via triplet energy transfer from an iridium photocatalyst. rsc.orgchemrxiv.org These methods are characterized by their operational simplicity and broad substrate scope, providing access to highly functionalized azetidines under mild conditions. chemrxiv.org

Table 1: Examples of Enantioselective Aza-Paterno-Büchi Reactions
Imine ComponentAlkene ComponentCatalyst/SensitizerConditionsYield (%)Enantiomeric Excess (ee %)Reference
3-Methylquinoxalin-2(1H)-oneStyreneChiral Thioxanthone (10 mol%)DCE, -25 °C, 420 nm9996 nih.gov
3-Phenylquinoxalin-2(1H)-one4-MethoxystyreneChiral Thioxanthone (10 mol%)DCE, -25 °C, 420 nm9596 nih.gov
N-tethered 3-phenyl-quinoxalin-2(1H)-oneIntramolecular AlkeneChiral Thioxanthone (10 mol%)Hexafluoro-m-xylene, -15 °C, 420 nm9895 nih.gov
Ethyl 2-(benzyloxyimino)acetateα-MethylstyreneIr[dF(CF3)ppy]2(dtbbpy)PF6CH2Cl2, Blue LEDs85N/A (Racemic) chemrxiv.org

Metal catalysis offers a powerful alternative to photochemical methods for constructing azetidine rings. Gold and copper catalysts, in particular, have been employed in novel cycloaddition strategies.

Gold(I)-Catalyzed Cycloadditions: Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack. This reactivity has been harnessed in a flexible synthesis of chiral azetidin-3-ones via an oxidative cyclization of N-propargylsulfonamides. nih.gov This process involves the intermolecular oxidation of the alkyne to generate a reactive α-oxo gold carbene intermediate, which then undergoes an intramolecular N-H insertion to form the azetidine ring. This method avoids the use of hazardous diazo compounds and can be performed stereoselectively starting from chiral sulfonamides. nih.gov

Copper(I)-Catalyzed Cycloadditions: Copper catalysts have been utilized in several innovative approaches to azetidines. A photo-induced copper-catalyzed [3+1] radical annulation of aliphatic amines with alkynes has been developed for the synthesis of diverse azetidines. the-innovation.org In another strategy, a Copper(I)-catalyzed tandem nih.govresearchgate.net-rearrangement and 4π-electrocyclization of O-propargylic oximes provides access to various azetidine nitrones. acs.orgnih.gov Furthermore, a highly enantioselective copper-catalyzed boryl allylation of azetines has been reported, which allows for the direct difunctionalization of the azetine ring to produce chiral 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group across the C=C bond with the concomitant creation of two new stereocenters. acs.org

Table 2: Metal-Catalyzed Cycloadditions for Azetidine Synthesis
Reaction TypeSubstrateCatalyst SystemProduct TypeYield (%)ee / drReference
Gold(I)-Catalyzed Oxidative CyclizationN-propargyl-t-butanesulfinamide[(IPr)AuCl]/AgOTfAzetidin-3-one82>98% ee nih.gov
Copper(I)-Catalyzed [3+1] AnnulationN-alkyl amine & alkyneCu(I)/PhotocatalystSubstituted AzetidineUp to 94N/A the-innovation.org
Copper(I)-Catalyzed Boryl AllylationN-Boc-azetine & Allyl bromideCuBr/(S,S)-L12-allyl-3-boryl-azetidine9998% ee, >20:1 dr acs.org

The direct cyclization of acyclic amine precursors via intramolecular C-H amination represents a highly efficient route to azetidines. Palladium catalysis has been particularly successful in this area, enabling the formation of the strained four-membered ring by activating otherwise inert C(sp³)–H bonds.

Efficient methods have been developed for the synthesis of azetidines through palladium-catalyzed intramolecular amination of C–H bonds at the γ-position of picolinamide (B142947) (PA) protected amine substrates. nih.govacs.org These reactions are characterized by low catalyst loading, the use of inexpensive reagents, and mild operating conditions. nih.gov A key development in this field was the strategic control of reductive elimination pathways in high-valent palladium intermediates to selectively favor C-N bond formation, which has enabled the synthesis of highly strained benzazetidines for the first time. researchgate.net Gaunt and coworkers also reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines, where the key step is a reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org

Table 3: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis
SubstrateCatalystOxidantConditionsYield (%)Reference
N-(2,2-dimethylpropyl)picolinamidePd(OAc)2 (5 mol%)PhI(OAc)2AcOH, 100 °C81 nih.gov
N-CyclohexylpicolinamidePd(OAc)2 (5 mol%)PhI(OAc)2AcOH, 100 °C65 nih.gov
N-benzyl picolinamidePd(OAc)2 (10 mol%)PhI(DMM)HFIP, 60 °C72 researchgate.net

Strain-Release Strategies

Strain-release strategies leverage the high ring strain of small, bicyclic, or three-membered ring systems to drive the formation of the slightly less strained four-membered azetidine ring. These methods often provide access to densely functionalized products that are difficult to obtain through other routes. unife.itnih.govchemrxiv.orgchemrxiv.orgnih.gov

The one-carbon ring expansion of aziridines to azetidines is a powerful synthetic transformation. This can be achieved through the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a researchgate.netnih.gov-Stevens rearrangement. nih.govchemrxiv.org

While transition metal catalysis, particularly with rhodium and copper, is common for generating the requisite ylide from a diazo compound, controlling the subsequent rearrangement enantioselectively has been a significant hurdle. researchgate.net A groundbreaking development in this area is the use of engineered "carbene transferase" enzymes. An evolved variant of cytochrome P450, P411-AzetS, has been shown to catalyze the one-carbon ring expansion of aziridines with exceptional stereocontrol (99:1 er). nih.govacs.orgchemrxiv.org This biocatalytic system not only controls the enantioselectivity of the researchgate.netnih.gov-Stevens rearrangement but also effectively suppresses a competing cheletropic extrusion pathway. nih.gov

In the realm of traditional organometallic chemistry, rhodium-catalyzed ring expansion of aziridines with vinyl-N-triftosylhydrazones has been developed to synthesize valuable 2-alkenyl azetidines. This method proceeds via the in-situ formation of an alkenyl aziridinium ylide intermediate. researchgate.net

Table 4: Ring Expansion of Aziridines to Azetidines
Aziridine (B145994) SubstrateCarbene SourceCatalystProductYield (%)Enantiomeric Ratio (er)Reference
N-Boc-2-phenylaziridineEthyl 2-diazoacetateP411-AzetS (Evolved Cytochrome P450)Ethyl N-Boc-3-phenylazetidine-2-carboxylate5699:1 nih.gov
N-Ts-2-phenylaziridineEthyl 2-diazoacetateP411-AzetS (Evolved Cytochrome P450)Ethyl N-Ts-3-phenylazetidine-2-carboxylate3599:1 nih.gov
N-Ts-2-phenylaziridineCinnamaldehyde N-triftosylhydrazoneRh2(esp)2N-Ts-2-styryl-3-phenylazetidine85N/A (Diastereomeric mixture) researchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization represents one of the most common and effective strategies for constructing cyclic molecules, including strained rings like azetidines. By tethering the nucleophile and electrophile, the entropic barrier to ring formation is significantly reduced.

While Baldwin's rules generally predict that 4-exo-dig cyclizations are disfavored, recent research has demonstrated that this pathway can be accessed under radical conditions. A general method for the synthesis of azetidines has been reported through a copper-catalyzed, photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. acs.orgmedchemexpress.comwikipedia.orgclockss.org

This reaction proceeds with high regioselectivity, where a radical generated on the nitrogen-protecting group adds to the proximal carbon of the ynamide alkyne, followed by subsequent transformations to yield the azetidine product. The reaction is typically carried out at room temperature under visible light irradiation, using a heteroleptic copper complex as the photocatalyst and an amine as a sacrificial reductant. acs.org The method is applicable to a wide range of ynamide substrates, tolerating various functional groups.

Table 2: Substrate Scope for the Copper-Catalyzed 4-exo-dig Cyclization of Ynamides

EntryYnamide Substrate (R¹ group)Ynamide Substrate (R² group)ProductYield (%)Z/E Ratio
1PhenylMethyl2-Benzylidene-1-tosyl-3-methylazetidine85>95:5
24-MethoxyphenylMethyl2-(4-Methoxybenzylidene)-1-tosyl-3-methylazetidine82>95:5
34-ChlorophenylMethyl2-(4-Chlorobenzylidene)-1-tosyl-3-methylazetidine88>95:5
4Thiophen-2-ylMethyl2-(Thiophen-2-ylmethylene)-1-tosyl-3-methylazetidine75>95:5
5CyclohexylMethyl2-(Cyclohexylmethylene)-1-tosyl-3-methylazetidine65>95:5
6PhenylPhenyl2-Benzylidene-1-tosyl-3-phenylazetidine7880:20

Data compiled from research on the anti-Baldwin radical cyclization of ynamides. acs.org

Lewis acids can be employed to activate epoxides toward nucleophilic attack, enabling regioselective ring-opening reactions. In the context of azetidine synthesis, the intramolecular aminolysis of cis-3,4-epoxy amines provides a direct route to 3-hydroxyazetidines. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as a particularly effective catalyst for this transformation. researchgate.netresearchgate.netumich.edu

The reaction proceeds via coordination of the Lewis acid to the epoxide oxygen, which enhances the electrophilicity of the epoxide carbons. The tethered amine then attacks one of the carbons, leading to ring closure. The use of cis-epoxy amines favors the 4-exo-tet cyclization to form the azetidine ring over the alternative 5-endo-tet pathway that would lead to a pyrrolidine (B122466). This methodology demonstrates broad functional group tolerance, including acid-sensitive protecting groups like Boc and PMB. wikipedia.org

Table 3: La(OTf)₃-Catalyzed Regioselective Aminolysis of cis-3,4-Epoxy Amines

EntrySubstrate (R group on amine)Substrate (R' group on epoxide)ProductYield (%)
1Benzyl (B1604629)Ethyl1-Benzyl-3-hydroxy-4-ethylazetidine81
24-MethoxybenzylEthyl1-(4-Methoxybenzyl)-3-hydroxy-4-ethylazetidine95
3n-ButylEthyl1-n-Butyl-3-hydroxy-4-ethylazetidine90
4tert-ButylEthyl1-tert-Butyl-3-hydroxy-4-ethylazetidine88
5Benzyl (with Boc protection elsewhere)EthylProtected 1-Benzyl-3-hydroxy-4-ethylazetidine derivative91
6BenzylPhenyl1-Benzyl-3-hydroxy-4-phenylazetidine85

Data adapted from studies on La(OTf)₃-catalyzed intramolecular aminolysis. organic-chemistry.orgwikipedia.org

Ring Contraction Methodologies (e.g., α-Bromo N-Sulfonylpyrrolidinones)

Ring contraction reactions provide an alternative and powerful approach to the synthesis of strained ring systems. A robust method for the synthesis of α-carbonylated N-sulfonylazetidines involves the one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones.

This process is typically initiated by the nucleophilic attack of an alcohol, phenol, or aniline (B41778) on the carbonyl group of the pyrrolidinone. This leads to the formation of a hemiaminal intermediate which, under basic conditions (e.g., potassium carbonate), undergoes ring opening. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, with the nitrogen anion displacing the bromide to form the four-membered azetidine ring. This method is highly efficient and scalable.

Table 4: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones with Various Nucleophiles

EntryN-Sulfonyl GroupNucleophile (NuH)ProductYield (%)
1TosylMethanolMethyl 1-tosylazetidine-2-carboxylate97
2TosylEthanolEthyl 1-tosylazetidine-2-carboxylate95
3TosylPhenolPhenyl 1-tosylazetidine-2-carboxylate85
4TosylAnilineN-Phenyl-1-tosylazetidine-2-carboxamide78
5MesitylenesulfonylMethanolMethyl 1-(mesitylenesulfonyl)azetidine-2-carboxylate92

Data based on research into the ring contraction of N-sulfonylpyrrolidinones.

Chiral Pool Synthesis Approaches

The use of readily available, enantiomerically pure starting materials from nature, known as the chiral pool, is a cornerstone of asymmetric synthesis. Natural amino acids are particularly valuable precursors for the synthesis of chiral azetidine-2-carboxylic acid and its derivatives.

Derivation from Natural Amino Acids (e.g., L-Methionine, L-Azetidine-2-carboxylic Acid)

Several natural proteinogenic and non-proteinogenic amino acids have been successfully converted into L-azetidine-2-carboxylic acid. These syntheses typically involve the chemical modification of the amino acid side chain to introduce a leaving group at the γ-position, followed by intramolecular cyclization.

Table 5: Chiral Pool Synthesis of L-Azetidine-2-carboxylic Acid from Natural Amino Acids

EntryStarting Amino AcidKey Reagents/ConditionsOverall Yield (%)
1L-Aspartic AcidMulti-step including reduction, activation, and intramolecular N-alkylation59
2L-MethionineMulti-step sequence11
3L-HomoserineHBr, drastic conditionsNot specified
4L-Aspartic Acid (multi-gram scale)13 steps, including N-alkylation with Cs₂CO₃49

Data compiled from various syntheses of L-azetidine-2-carboxylic acid from the chiral pool.

Utilization of Chiral Sulfinamides as Auxiliaries

Chiral sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), have emerged as powerful chiral auxiliaries for the asymmetric synthesis of a wide array of chiral amines and their derivatives, including N-heterocycles like azetidines. nih.govsigmaaldrich.com This methodology provides a robust and general approach for the stereoselective preparation of C2-substituted azetidines. acs.org The strategy typically involves the condensation of the chiral sulfinamide with an appropriate aldehyde to form an N-sulfinylimine, which then serves as a chiral electrophile for the addition of various nucleophiles. The sulfinyl group effectively directs the stereochemical outcome of the nucleophilic addition, and its subsequent facile removal under acidic conditions yields the desired chiral amine. sigmaaldrich.comresearchgate.net

A general and scalable three-step approach to C2-substituted azetidines commences with inexpensive and readily available chiral tert-butanesulfinamides and 1,3-bis-electrophilic 3-chloropropanal. acs.org This method is applicable to the synthesis of azetidines bearing a diverse range of substituents at the C2-position, including aryl, vinyl, allyl, and both branched and linear alkyl groups. acs.org The diastereomers produced in this sequence are often separable via normal phase chromatography, providing access to enantiopure azetidine products. acs.org The versatility of this approach is further highlighted by the straightforward cleavage of the sulfinamide auxiliary to afford the azetidine hydrochloride salt, which can then be subjected to further derivatization. acs.org While this method has been demonstrated for a variety of C2-substituted azetidines, its application to the direct synthesis of azetidine-2-carboxylate or carbonitrile derivatives involves the use of appropriate nucleophiles in the key addition step.

The power of chiral sulfinamides extends to the synthesis of other strained nitrogen heterocycles, such as aziridines, through the diastereoselective addition of nucleophiles to α-chloro N-sulfinyl ketimines or organocerium reagents to N-(2-chloroethylidene)-tert-butylsulfinamide. nih.gov These methodologies underscore the broad utility of chiral sulfinamides in controlling stereochemistry during the formation of small, nitrogen-containing rings.

Alpha-Alkylation and Related Carbonyl Functionalization

Functionalization of the α-position of pre-formed azetidine rings is a direct and powerful strategy for the synthesis of more complex derivatives. This section explores several key methodologies for achieving this, including diastereoselective alkylation and multicomponent reactions.

The α-alkylation of azetidine-2-carbonitriles presents a direct route to 2-substituted-2-cyanoazetidines. However, controlling the stereochemistry at the newly formed quaternary center can be challenging. A highly effective strategy to address this involves the formation of N-borane complexes of the azetidine nitrogen. sigmaaldrich.comnih.gov This approach has been successfully applied to the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. sigmaaldrich.comnih.gov

The formation of the N-borane complex serves two crucial roles: it protects the nitrogen atom and conformationally locks the ring, which enhances the facial bias for the incoming electrophile. nih.gov For instance, the treatment of a diastereomerically pure borane (B79455) N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an alkyl halide, leads to the α-alkylated product with high diastereoselectivity. sigmaaldrich.comnih.gov A proposed mechanism suggests that the alkylation proceeds from the side of the N-benzylic substituent, rather than the smaller N-BH3 group. acs.org

The utility of this method is demonstrated by the synthesis of optically active 2-substituted azetidine-2-carbonitriles starting from commercially available (S)-(1-(4-methoxyphenyl)ethyl)amine. nih.gov The N-((S)-1-(4-methoxyphenyl)ethyl) substituent can be subsequently removed, providing access to the enantiomerically enriched 2-substituted azetidine-2-carbonitriles. acs.org

EntryElectrophileProductYield (%)Diastereomeric Ratio (dr)
1Benzyl bromide(2S,1'S)-5ba72>97:3
2Allyl bromide(2S,1'S)-5bb65>97:3
3Methyl iodide(2S,1'S)-5bc55>97:3
4Propargyl bromide(2S,1'S)-5bd68>97:3

Table 1: Diastereoselective α-alkylation of borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex. sigmaaldrich.comnih.gov

The Passerini reaction is a powerful multicomponent reaction that involves an isocyanide, a carbonyl compound (an aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide in a single step. nih.govrsc.org This reaction has been explored for the diastereoselective functionalization of enantiopure azetidine-2-carboxyaldehyde. rsc.org The goal of such studies is often to generate polyfunctionalized azetidine derivatives that can be further elaborated, for instance, into chiral bridged bicyclic nitrogen heterocycles. rsc.org

While classical Passerini conditions may result in poor diastereoselectivity, the use of a promoter such as zinc bromide can significantly enhance the diastereomeric ratio. rsc.org The reaction is generally high-yielding and demonstrates a broad scope with respect to the isocyanide and carboxylic acid components. rsc.org The Passerini reaction is known to be highly stereoconservative, which is particularly advantageous when working with α-chiral aldehydes that might be prone to epimerization. rsc.org

EntryIsocyanideCarboxylic AcidPromoterYield (%)Diastereomeric Ratio (dr)
1tert-Butyl isocyanideAcetic acidNone8555:45
2tert-Butyl isocyanideAcetic acidZnBr28276:24
3Cyclohexyl isocyanideBenzoic acidZnBr28875:25
4Benzyl isocyanideAcetic acidZnBr28070:30

Table 2: Passerini reaction on an enantiopure azetidine-2-carboxyaldehyde. rsc.org

A robust synthetic route to N-alkyl-2-acylazetidines has been developed through the highly stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines. nih.govresearchgate.net This methodology involves a two-step sequence: the addition of the organolithium to the C=N bond of the oxazoline (B21484) ring, followed by acidic hydrolysis of the resulting oxazolidine (B1195125) intermediate to unmask the ketone functionality. nih.govresearchgate.net

An interesting aspect of this reaction is the unusual reactivity of the oxazoline's C=N bond when reacted with organolithiums in a non-polar solvent like toluene. nih.govresearchgate.net The reaction's high degree of stereoselectivity is rationalized by a model where the nitrogen lone pairs of both the azetidine ring and the oxazolinyl group coordinate with the organolithium reagent, directing its addition to the C=N double bond. nih.govresearchgate.net This approach has been successfully applied to the preparation of highly enantioenriched 2-acylazetidines starting from chiral, non-racemic N-alkyl-2-oxazolinylazetidines. nih.govresearchgate.net The intermediate oxazolidines can be isolated and fully characterized before their conversion to the final 2-acylazetidine products upon treatment with acid. nih.govresearchgate.net

EntryOrganolithium ReagentSolventProductYield (%)Diastereomeric Ratio (dr)
1PhenyllithiumTolueneN-Alkyl-2-benzoylazetidine85>98:2
2n-ButyllithiumTolueneN-Alkyl-2-pentanoylazetidine82>98:2
3MethyllithiumTolueneN-Alkyl-2-acetylazetidine78>98:2
4VinyllithiumTolueneN-Alkyl-2-propenoylazetidine75>98:2

Table 3: Stereoselective synthesis of 2-acylazetidines via addition of organolithiums to N-alkyl-2-oxazolinylazetidines. nih.govresearchgate.net

Mechanistic Investigations of Synthetic Pathways to Chiral Azetidine 2 Carboxylates

Computational Studies in Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex mechanisms of azetidine (B1206935) synthesis. These studies provide deep insights into reaction energetics, transition state geometries, and the factors governing selectivity, guiding the development of more effective synthetic strategies.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions leading to chiral azetidines. By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate the most favorable reaction pathways.

For instance, in the catalytic desymmetrization of N-acyl-azetidines using a BINOL-derived phosphoric acid catalyst, DFT calculations were performed to uncover the mechanism and the origin of the high enantioselectivity observed experimentally. rsc.org The calculations compared four potential activation modes, confirming that the reaction proceeds through a bifunctional activation of both the azetidine nitrogen and the thione tautomer of the nucleophile. rsc.org After extensive conformational sampling, a free energy difference of 2.0 kcal mol⁻¹ was calculated between the enantiodetermining transition structures, accurately reproducing the experimental enantiomeric excess. rsc.org This energy difference was attributed to a combination of lower distortion and more favorable non-covalent interactions in the transition state leading to the major (S)-enantiomer. rsc.org

Similarly, DFT has been used to understand regioselectivity in the lanthanum-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines. frontiersin.org Calculations showed that the transition state energy for azetidine formation was significantly lower than that for the formation of the competing pyrrolidine (B122466) ring, which aligned with experimental results. frontiersin.org These computational findings suggest that lanthanum complexes coordinated by substrates or products play a key role in directing the reaction's regioselectivity. frontiersin.org

Reaction StudiedComputational MethodKey FindingsReference
Chiral Phosphoric Acid Catalyzed Azetidine DesymmetrizationDFT (B97D3 functional)Confirmed bifunctional activation mechanism; calculated ΔΔG‡ of 2.0 kcal mol⁻¹ accurately predicted experimental e.e.; identified lower distortion and favorable non-covalent interactions in the major TS. rsc.org
La(OTf)₃-Catalyzed Aminolysis of cis-3,4-Epoxy AminesDFTTransition state for azetidine formation is energetically favored over pyrrolidine formation, explaining the observed regioselectivity. frontiersin.org
Photocatalytic [2+2] Cycloaddition for Azetidine SynthesisDFTCalculated frontier orbital energies to predict reactivity; identified reactant pairs with closely matched excited-state energy levels as being more reactive. thescience.dev

Beyond elucidating pathways for known reactions, computational models can predict the viability of new reactant combinations and forecast their regiochemical outcomes. This predictive power accelerates the discovery of novel synthetic methods.

A prominent example involves a photocatalytic method for azetidine synthesis where experimental results were inconsistent across different reactants. Researchers employed DFT to calculate the frontier orbital energies of various alkenes and oximes. thescience.dev The model predicted that reactant pairs with closely matched energy levels in their excited states would react more efficiently, as less energy is required to reach the transition state. thescience.dev This computational prescreening allowed for the accurate prediction of which alkene-oxime pairs would successfully form azetidines, expanding the known substrate scope beyond what was discovered through trial-and-error experimentation. thescience.dev

In the context of regioselectivity, DFT calculations have provided insight into the opposite outcomes observed in the aminolysis of trans- and cis-epoxy amines. frontiersin.org Initial calculations using a simplified model did not match experimental results for the trans-epoxy amine. However, by incorporating a more realistic model of the lanthanum catalyst coordinated with dimethylamine, the calculations correctly predicted the favored transition state energies, consistent with the experimentally observed products for both cis and trans isomers. frontiersin.org This demonstrates the sensitivity of computational models and their ability to explain and predict regioselectivity based on subtle changes in substrate geometry and catalyst structure. frontiersin.org

Analysis of Reactive Intermediates

The pathways to chiral azetidines are often mediated by short-lived, high-energy reactive intermediates. Isolating or trapping these species is challenging, but their existence and reactivity can be inferred through mechanistic experiments and supported by computational studies. Understanding these intermediates is key to controlling the course of the reaction.

Aziridinium (B1262131) ylides are versatile intermediates in the synthesis of nitrogen-containing heterocycles, including azetidines. researchgate.netlongdom.org These ylides are typically generated from the reaction of a metal carbenoid with an aziridine (B145994). nih.gov The subsequent fate of the aziridinium ylide determines the final product structure. A significant challenge is that these intermediates can undergo a favorable cheletropic extrusion of an olefin. nih.gov

However, by employing engineered biocatalysts, such as a laboratory-evolved variant of cytochrome P450, the inherent reactivity of aziridinium ylides can be overridden. nih.gov These "carbene transferase" enzymes can promote a frontiersin.orgnih.gov-Stevens rearrangement, leading to a one-carbon ring expansion of aziridines to form chiral azetidines with exceptional stereocontrol (99:1 er). nih.gov Computational studies support a mechanism where the ylide undergoes a concerted, asynchronous ring-opening/closing cascade, which allows for the efficient transfer of chirality from the starting material to the azetidine product. researchgate.net The nature of the carbene precursor can influence whether the reaction proceeds through this concerted pathway or a stepwise mechanism involving zwitterionic intermediates, which can impact the degree of chirality transfer. chemrxiv.org

Gold carbene species represent another class of reactive intermediates utilized in azetidine synthesis. In a method for preparing chiral azetidin-3-ones, reactive α-oxo gold carbenes are generated via the intermolecular oxidation of terminal alkynes. nih.gov These intermediates then undergo a stereoselective intramolecular N-H insertion to cyclize and form the azetidine ring, bypassing the need for potentially hazardous diazo compounds. nih.gov

IntermediateGeneration MethodSubsequent ReactionProductReference
Aziridinium YlideReaction of aziridine with an iron carbenoid (biocatalytic) frontiersin.orgnih.gov-Stevens RearrangementChiral Azetidine nih.gov
Aziridinium YlideReaction of methylene (B1212753) aziridine with a rhodium carbene thescience.devnih.gov-Stevens RearrangementMethylene Azetidine researchgate.net
α-Oxo Gold CarbeneIntermolecular oxidation of N-propargylsulfonamidesIntramolecular N-H InsertionChiral Azetidin-3-one nih.gov

Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel pathways for azetidine synthesis. chemrxiv.org One such strategy involves a radical strain-release (RSR) photocatalytic process. chemrxiv.orgresearchgate.net In this method, an organic photosensitizer, upon excitation by visible light, engages in an energy transfer process with a sulfonylimine precursor. chemrxiv.orgchemrxiv.org This leads to the homolytic cleavage of the N–S bond, generating two distinct radical intermediates. chemrxiv.org These radicals are then intercepted by a highly strained azabicyclo[1.1.0]butane (ABB), leading to its ring-opening and the formation of a densely functionalized azetidine. chemrxiv.orgresearchgate.net

Another approach involves the generation of α-aminoalkyl radicals from aliphatic amines through a photo-induced copper-catalyzed process. nih.gov These radicals add to alkynes to form vinyl radical species, which then undergo a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to construct the azetidine ring. nih.gov DFT calculations have supported this mechanism, indicating that the formation of a tertiary radical intermediate is critical for the success of the cyclization step. nih.gov Furthermore, tertiary benzylic azetidine radicals can be generated via decarboxylation of 3-aryl-azetidine-3-carboxylic acids under photoredox conditions, allowing for subsequent C-C bond formation. escholarship.org

Stereochemical Control Mechanisms

The absolute and relative stereochemistry of substituents on the azetidine ring is critical for the biological activity of many derivatives. Achieving high levels of stereocontrol is a central goal in synthetic design, and it is governed by the specific mechanism of the key bond-forming steps.

In biocatalytic approaches, the enzyme's chiral active site enforces strict stereochemical control. For example, an engineered cytochrome P450 variant directs the frontiersin.orgnih.gov-Stevens rearrangement of an aziridinium ylide to proceed with near-perfect enantioselectivity, a feat not currently achievable with other catalyst classes. nih.gov

In non-enzymatic reactions, stereocontrol often depends on the mechanism of chirality transfer from a chiral substrate or catalyst. In the ring expansion of chiral methylene aziridines, the reaction proceeds through a concerted rearrangement of an aziridinium ylide. researchgate.netchemrxiv.org This concertedness is crucial for the stereospecific transfer of axial chirality from the allene (B1206475) substrate to the point chirality of the azetidine product. researchgate.net Experimental studies have shown that using certain carbene precursors results in complete transfer of chirality, supporting a concerted mechanism. In contrast, other precursors lead to a loss of enantiomeric excess, suggesting a competing stepwise pathway via achiral zwitterionic intermediates. chemrxiv.org

Catalyst-controlled stereoselectivity is exemplified by the phosphoric acid-catalyzed desymmetrization of azetidines. rsc.org DFT calculations revealed a model where the enantioselectivity arises from the preferential fit of the substrates within the chiral pocket of the catalyst. The nucleophile and the benzoyl group of the substrate arrange themselves to occupy empty quadrants of the catalyst's chiral environment, and the transition state leading to the major enantiomer benefits from a more stable arrangement with fewer steric clashes and more favorable non-covalent interactions. rsc.org This model provides a general framework for understanding and predicting stereochemical outcomes in similar acid-catalyzed reactions.

Diastereoselectivity and Enantioselectivity Determinants

The stereoselective synthesis of chiral azetidine-2-carboxylates and related derivatives is a significant challenge in organic chemistry, driven by the prevalence of the azetidine motif in biologically active molecules. acs.org The strained four-membered ring system requires precise control over reaction conditions and reagents to achieve high levels of diastereoselectivity and enantioselectivity. rsc.org Mechanistic investigations have revealed that the choice of chiral auxiliaries, catalysts, and substrates plays a pivotal role in determining the stereochemical outcome of these syntheses.

A prominent strategy for inducing chirality involves the use of chiral auxiliaries attached to the azetidine nitrogen. Inexpensive and readily available chiral auxiliaries, such as α-methylbenzylamine and tert-butanesulfinamides, have been successfully employed to control the stereochemistry. acs.orgacs.orgnih.gov For instance, the synthesis of C2-substituted azetidines can be achieved with good diastereoselectivity by harnessing chiral tert-butanesulfinamides. acs.org This approach allows for the production of either stereoisomer of the final product by selecting the corresponding (R)- or (S)-sulfinamide reactant. acs.org Similarly, optically active α-methylbenzylamine has been used as a chiral auxiliary in the asymmetric preparation of azetidine-2-carboxylic acid. acs.orgnih.gov

Another effective method for controlling stereochemistry is the diastereoselective α-alkylation of azetidine-2-carboxylate or azetidine-2-carbonitrile (B3153824) precursors. rsc.org The formation of an N-borane (BH₃) complex with N-((S)-1-arylethyl)azetidine-2-carbonitriles has been shown to facilitate highly diastereoselective α-alkylation. rsc.org The reaction of these N-borane complexes with various electrophiles, promoted by lithium diisopropylamide (LDA), allows for the synthesis of α-alkylated azetidine-2-carbonitriles. rsc.org The stereoselectivity is influenced by the existing stereocenter on the N-substituent, which directs the approach of the electrophile. For example, the alkylation of the N-BH₃ complex of (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carbonitrile with benzyl (B1604629) bromide yields the corresponding (2R,1'S)-α-benzylated product with high diastereoselectivity. rsc.org

The table below summarizes the results of the LDA-promoted diastereoselective α-alkylation of N-borane complexes of N-((S)-1-phenylethyl)azetidine-2-carbonitriles, demonstrating the influence of the starting diastereomer and the electrophile on the stereochemical outcome and yield. rsc.org

Starting DiastereomerElectrophile (E-X)ProductYield (%)Diastereomeric Ratio (d.r.)
(2S,1′S)Benzyl bromide(2R,1′S)87>99:1
(2R,1′S)Benzyl bromide(2S,1′S)8894:6
(2S,1′S)Ethyl iodide(2R,1′S)81>99:1
(2R,1′S)Ethyl iodide(2S,1′S)8592:8
(2S,1′S)Allyl bromide(2R,1′S)85>99:1
(2R,1′S)Allyl bromide(2S,1′S)9094:6

Catalytic enantioselective methods represent the most direct approach to chiral azetidines from achiral precursors. nih.gov Copper-catalyzed asymmetric boryl allylation of azetines, for example, enables the difunctionalization of the C=C bond to create two new stereogenic centers with high enantioselectivity and diastereoselectivity. nih.gov The mechanism involves the syn-addition of a Cu-Bpin species to the azetine double bond, followed by a rate-determining allylation. The chiral bisphosphine ligand on the copper catalyst is crucial for effective facial discrimination, leading to high enantiomeric excess. nih.gov

Organocatalysis has also emerged as a powerful tool. The formal [2+2] cycloaddition of ketimines with allenoates, catalyzed by chiral acid-base organocatalysts, produces highly functionalized azetidines with a chiral tetrasubstituted carbon center in high yields and enantioselectivities. researchgate.netrsc.org Similarly, the [2+2] annulation of aldehydes with aldimines using pyrrolidine-based catalysts can yield azetidin-2-ols with high diastereoselectivity. rsc.org The proposed mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst, which then reacts stereoselectively with the aldimine. rsc.org

Chirality Transfer Fidelity (e.g., from Allene Substrates)

The transfer of existing chirality from a substrate to a product is a powerful strategy in asymmetric synthesis. In the context of azetidine synthesis, high-fidelity chirality transfer has been demonstrated in several reaction types, particularly those involving sigmatropic rearrangements and intramolecular cycloadditions with chiral allene substrates.

Allenes, with their axial chirality, are excellent substrates for chirality transfer reactions. Complete transfer of chirality has been observed in the intramolecular, thermal [2+2] cycloaddition of allene-ynes. beilstein-journals.org This principle has been applied to the synthesis of various carbocyclic and heterocyclic systems, and the stereospecificity of these reactions underscores the high fidelity of the chirality transfer from the allene moiety to the newly formed stereocenters in the cycloadduct.

In the synthesis of azetidines, enantiomerically pure N-allyl azetidinium ions have been shown to undergo a stereoselective rsc.orgresearchgate.net-sigmatropic shift. researchgate.net This rearrangement proceeds with excellent transmission of chirality, leading to the formation of azetidines with an α-quaternary center. researchgate.net The high degree of stereocontrol is a testament to the ordered transition state of the sigmatropic rearrangement, which effectively translates the stereochemical information from the starting material to the product.

Another notable example is the organocatalyzed formal [2+2] cycloaddition between ketimines and allenoates. researchgate.netrsc.org This reaction, often catalyzed by a chiral phosphine (B1218219) or amine, constructs the azetidine ring while setting a tetrasubstituted stereocenter. The chirality of the allenoate can be effectively transferred to the azetidine product, demonstrating the potential of allenes as chiral building blocks in complex heterocyclic synthesis. The fidelity of this transfer is dependent on the catalyst and reaction conditions, which orchestrate the approach of the reactants to ensure a specific stereochemical outcome.

The table below provides examples of reactions where high fidelity of chirality transfer is a key feature in the synthesis of chiral azetidines and related structures.

Reaction TypeChiral SubstrateKey TransformationChirality Transfer FidelityRef.
rsc.orgresearchgate.net-Sigmatropic RearrangementEnantiopure N-allyl azetidinium ylidesYlide rearrangementExcellent researchgate.net
Intramolecular [2+2] CycloadditionChiral allene-ynesThermal cycloadditionComplete beilstein-journals.org
Organocatalyzed [2+2] CycloadditionAllenoates and ketiminesAza-Morita–Baylis–Hillman (MBH) type reactionHigh researchgate.netrsc.org

Application of Chiral Azetidine 2 Carboxylate Derivatives in Complex Molecule Synthesis

Role as Versatile Chiral Building Blocks in Organic Synthesis

The constrained, chiral scaffold of azetidine-2-carboxylic acid and its derivatives is a cornerstone of their application in asymmetric synthesis. acs.orgmdpi.com The four-membered ring is more rigid than its five- and six-membered counterparts, which allows for a high degree of stereochemical control during functionalization. rsc.org This inherent conformational rigidity makes these compounds exceptional chiral building blocks for creating molecules with specific three-dimensional arrangements, a critical aspect in medicinal chemistry and materials science. rsc.orgrsc.org

The synthesis of these chiral building blocks often starts from readily available and inexpensive chemicals, with key steps including intramolecular alkylation to form the azetidine (B1206935) ring, using a chiral auxiliary like optically active α-methylbenzylamine to establish stereochemistry. nih.govacs.org Once formed, the azetidine ring can be selectively functionalized. For instance, α-alkylation of N-borane complexes of azetidine-2-carboxylic acid esters allows for the introduction of various substituents at the 2-position. rsc.org The N-substituent, such as the cyano group in (S)-Methyl 1-cyanoazetidine-2-carboxylate, and the C2-ester group provide orthogonal handles for further chemical modification, allowing for stepwise and controlled elaboration into more complex structures. rsc.org

The value of these derivatives is demonstrated in their incorporation into peptides and other biologically active molecules. mdpi.comumich.edu The inclusion of an azetidine-2-carboxylic acid moiety can induce specific secondary structures, such as γ-turns, in peptide chains. acs.org This ability to act as a proline analogue, while imposing different conformational constraints, makes it a valuable tool for protein engineering and the development of novel peptidomimetics. acs.orgwikipedia.org

Table 1: Examples of Chiral Azetidine-2-Carboxylate Derivatives and Their Synthetic Utility

DerivativeKey FeaturesApplication Example
(S)-Azetidine-2-carboxylic acidProline analogue with a four-membered ring. wikipedia.orgInduces specific turns in peptide secondary structures. acs.org
(2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl esterChiral auxiliary on nitrogen for diastereoselective reactions. rsc.orgUsed in diastereoselective α-alkylation to create quaternary centers. rsc.org
α-Trifluoromethylated azetidine-2-carboxylic acidContains a trifluoromethyl group, a common motif in pharmaceuticals.Synthesis of enantiopure α-trifluoromethylated amino acids. rsc.org
2-Methyl-azetidine-2-carboxylic acidQuaternary amino acid that acts as a γ-turn promoter. researchgate.netUsed in peptide synthesis to control conformation. researchgate.net

Precursors for Densely Functionalized Nitrogen Heterocycles

The significant ring strain of approximately 25.4 kcal/mol is a defining characteristic of the azetidine core. rsc.org While this strain contributes to the ring's stability and ease of handling compared to highly reactive aziridines, it also primes the molecule for selective ring-opening or ring-expansion reactions under appropriate conditions. rsc.orgresearchgate.netresearchgate.net This strain-driven reactivity allows chiral azetidine-2-carboxylates to serve as precursors for a wide array of more complex, densely functionalized nitrogen heterocycles. researchgate.net

Nucleophilic attack can lead to the cleavage of the C-N or C-C bonds within the ring, providing access to highly substituted acyclic amines that would be challenging to synthesize through other methods. researchgate.net Furthermore, these derivatives can undergo ring expansion reactions to form larger, more common heterocyclic systems like pyrrolidines and piperidines. researchgate.net For example, the reaction of 2-alkynylazetidines with alcohols, promoted by a gold catalyst, results in a ring-opening sequence to yield δ-amino-α,β-unsaturated ketones. researchgate.net

The functional groups on the azetidine ring, such as the nitrile and ester in this compound, play a crucial role in directing these transformations and adding further complexity to the resulting products. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be modified through various standard transformations. rsc.org This built-in functionality makes azetidine-2-carboxylate derivatives powerful intermediates for constructing diverse heterocyclic libraries. nih.gov

Enabling Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse collections of small molecules for high-throughput screening and drug discovery. The azetidine ring is an ideal scaffold for DOS due to its rigid, three-dimensional structure and the potential for functionalization at multiple positions. researchgate.net Chiral azetidine-2-carboxylate derivatives provide a starting point for systematically building molecular diversity.

By leveraging the different reactive sites on the azetidine core—the ring nitrogen, the α-carbon (C2), and other positions on the ring (C3, C4)—libraries of related but structurally distinct compounds can be generated. researchgate.net For example, multicomponent reactions involving azetidine precursors can rapidly generate highly functionalized azetidine structures in a single step. researchgate.net The development of synthetic routes to access a diverse collection of azetidine-based scaffolds is a key focus in the generation of CNS-focused lead-like libraries. acs.org

The strain-release-driven chemistry of related azabicyclo[1.1.0]butanes, which can be considered precursors to functionalized azetidines, has also become a powerful tool in this area. researchgate.net These reactions allow for the introduction of a wide range of substituents, creating a diverse set of azetidine-containing molecules from a common starting material. The ability to generate a large number of analogues from a central chiral scaffold like this compound is essential for exploring structure-activity relationships and identifying novel therapeutic agents.

Future Directions and Emerging Research Challenges in Chiral Azetidine Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

A primary challenge in the synthesis of complex azetidines is the reliance on multi-step sequences that often require pre-functionalized starting materials. rsc.org Future research is heavily focused on developing more convergent and sustainable approaches.

Green Chemistry Approaches: A significant push is towards methodologies that align with the principles of green chemistry. This includes the use of visible-light photocatalysis, which offers a powerful and sustainable strategy for initiating organic transformations. researchgate.net For instance, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has emerged as a method to produce highly substituted azetidines. nih.gov Similarly, visible-light-mediated intermolecular [2+2] photocycloadditions, also known as aza Paternò–Büchi reactions, provide a direct and efficient route to functionalized azetidines from imines and alkenes. rsc.orgresearchgate.netrsc.org These methods reduce the need for harsh reagents and minimize waste.

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds is another promising avenue, enabling the direct formation of the azetidine (B1206935) ring from readily available amine precursors. organic-chemistry.org This strategy avoids the need for pre-installing leaving groups, thus shortening synthetic sequences.

Strain-Release Strategies: The inherent ring strain of azetidines can be harnessed for their synthesis. rsc.orgrsc.orgresearchgate.net Methodologies involving the strain-release homologation of highly strained intermediates like azabicyclo[1.1.0]butanes are being explored to create modular pathways to diverse azetidine structures. rsc.orgorganic-chemistry.org

Scalability and Efficiency: Researchers are developing scalable, one-pot procedures to make chiral azetidines more accessible. For example, a one-pot union of a piperidine (B6355638) chloroaldehyde with chiral amines has been shown to produce chiral spiro-azetidinepiperidines efficiently, retaining the stereochemical purity of the starting material. doi.org Another scalable approach uses chiral tert-butanesulfinamides for diastereoselective synthesis of C2-substituted azetidines from inexpensive starting materials. acs.org

The table below compares traditional and emerging sustainable methods for azetidine synthesis, highlighting the advantages of newer approaches.

FeatureTraditional Methods (e.g., from β-lactams)Emerging Sustainable Methods (e.g., Photocatalysis)
Starting Materials Often require pre-functionalized, multi-step precursorsUtilizes simpler, more abundant starting materials like alkenes and imines
Energy Input Often requires heating (thermal conditions)Uses visible light at ambient temperature
Reagents May involve stoichiometric, hazardous reagentsEmploys catalytic amounts of photosensitizers or metals
Atom Economy Can be lower due to multi-step natureGenerally higher, especially in cycloaddition reactions
Waste Generation Can generate significant chemical wasteReduced waste streams

This table provides a generalized comparison of synthetic approaches for azetidine compounds.

Computational-Guided Discovery of New Azetidine Reactions

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new synthetic methods for azetidines. By modeling reaction pathways and transition states, researchers can predict outcomes, understand mechanisms, and screen potential substrates without extensive trial-and-error experimentation. mit.edu

Predictive Modeling: Recent work has demonstrated the power of computational models to predict the feasibility of photocatalyzed reactions to form azetidines. mit.edu By calculating the frontier orbital energies of potential reactants, such as alkenes and oximes, these models can rapidly predict which pairs will successfully react to form an azetidine ring. mit.edu This prescreening capability saves significant time and resources in the lab. mit.edu

Mechanistic Insights: Density Functional Theory (DFT) calculations are being used to understand the regioselectivity and stereoselectivity of azetidine-forming reactions. For example, computational studies have elucidated why certain photocatalyzed radical cyclizations of ynamides preferentially undergo a 4-exo-dig closure to form azetidines over an alternative 5-endo-dig pathway. nih.gov Similarly, computational analysis helped explain the regioselectivity in the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines, suggesting that the coordination of the lanthanum catalyst to the substrate dictates the reaction outcome. frontiersin.orgfrontiersin.org Such insights are crucial for rationally designing more selective and efficient catalysts and reaction conditions.

Expanding Substrate Scope: In silico screening can identify a much wider range of viable substrates for a given reaction than might be explored experimentally. mit.edu This computational approach has suggested that the substrate scope for certain azetidine syntheses is broader than previously thought, opening the door to creating novel and more complex azetidine derivatives. mit.edu

Expanding the Scope of Stereocontrol and Substrate Diversity

Creating azetidines with multiple, precisely controlled stereocenters is a significant challenge that is critical for their application in medicinal chemistry. Future research aims to develop more general and robust methods for stereocontrolled synthesis and to broaden the variety of substrates that can be used.

Asymmetric Catalysis: The development of novel chiral catalysts is central to this effort. Copper-catalyzed enantioselective boryl allylation of azetines, for instance, provides a method to install two versatile functional groups (boryl and allyl) onto the azetidine ring with complete control over the absolute and relative stereochemistry. acs.org Similarly, asymmetric copper(I)-catalyzed cycloadditions with metallo-enolcarbenes have been used for the highly enantioselective synthesis of complex tetrasubstituted azetidines. nih.gov

Chirality Transfer: Methods that transfer chirality from an existing stereocenter in the starting material to the final product are also being refined. The use of chiral tert-butanesulfinamides has proven effective for the diastereoselective synthesis of C2-substituted azetidines, where the final stereochemistry is dictated by the chirality of the sulfinamide used. acs.org

Broadening Substrate Compatibility: A major goal is to develop synthetic methods that tolerate a wide array of functional groups, allowing for the late-stage modification of complex molecules. nih.gov Recent advances in photo-induced copper catalysis have shown compatibility with various functional groups, including nitriles, sulfides, and acid-prone groups like Boc and TBS. nih.govfrontiersin.org This tolerance is crucial for incorporating the azetidine motif into diverse molecular architectures, including derivatives of natural products and existing drugs. nih.gov The ability to synthesize densely functionalized azetidines that would be difficult to access through other means is a key advantage of these emerging methods. rsc.org

Ultimately, progress in these areas will make structurally diverse and stereochemically complex azetidines, including functionalized scaffolds like (S)-Methyl 1-cyanoazetidine-2-carboxylate, more readily accessible, thereby accelerating their exploration in drug discovery and materials science. rsc.orgsciencedaily.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-methyl 1-cyanoazetidine-2-carboxylate, and how can retrosynthetic analysis guide pathway optimization?

  • Methodological Answer : The synthesis typically involves cyclization of β-amino acid derivatives or ring-opening of azetidine precursors. Retrosynthetic analysis (e.g., using BKMS_METABOLIC or REAXYS databases) suggests starting from methyl azetidine-2-carboxylate, followed by cyanidation at the 1-position. Key steps include protecting group strategies (e.g., Boc for amine intermediates) and stereoselective cyanide introduction. Reaction optimization may involve adjusting solvents (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) to enhance yield and enantiomeric excess .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data collected using a Bruker D8 VENTURE system can be refined via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). ORTEP-3 graphical interfaces are used to visualize puckered azetidine rings and confirm stereochemistry . Complementary techniques include NMR (¹³C/¹H for cyano and ester groups) and FT-IR (C≡N stretch at ~2200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential cyanide release. Waste must be neutralized (e.g., alkaline hydrolysis for cyano groups) and disposed via certified hazardous waste services. Monitor air quality for volatile byproducts .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters quantify the conformational flexibility of the azetidine ring in this compound?

  • Methodological Answer : The Cremer-Pople method defines ring puckering via amplitude (qmq_m) and phase (ϕm\phi_m) coordinates. For the four-membered azetidine ring, calculate puckering parameters from crystallographic coordinates using software like PLATON or custom scripts. Compare with DFT-optimized geometries (e.g., B3LYP/6-311++G**) to assess deviations from planarity. A table of typical parameters:

Ring Typeq2q_2 (Å)ϕ2\phi_2 (°)
Planar0.00Undefined
Puckered0.25–0.4090–180

Discrepancies between experimental and computational data may indicate crystal packing effects .

Q. How should researchers resolve contradictions in crystallographic refinement (e.g., disordered cyano groups)?

  • Methodological Answer : Use SHELXL’s PART and SUMP instructions to model disorder. Apply restraints (e.g., DFIX for bond lengths) and validate via R1/wR2 convergence. If thermal motion complicates refinement, consider low-temperature (100 K) data collection. Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions stabilizing disorder .

Q. What computational strategies predict the reactivity of the cyano and ester groups in catalytic applications?

  • Methodological Answer : Perform DFT calculations (Gaussian or ORCA) to map electrostatic potential surfaces, identifying nucleophilic (cyano) and electrophilic (ester carbonyl) sites. Use Fukui indices (f+f^+/ff^-) to predict regioselectivity in reactions (e.g., nucleophilic addition to the nitrile). Compare activation energies for pathways (e.g., hydrolysis vs. reduction) using transition-state theory .

Q. How can researchers design kinetic studies to probe the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability testing via HPLC monitoring. Prepare buffer solutions (pH 1–13) and incubate samples at 25–60°C. Fit degradation data to Arrhenius or Eyring equations to extrapolate shelf life. Use LC-MS to identify degradation products (e.g., hydrolysis to azetidine-2-carboxylic acid) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : Compute shifts using GIAO (Gauge-Including Atomic Orbitals) methods at the MP2/cc-pVTZ level. Compare with experimental data (δ in ppm). Deviations >1 ppm may indicate solvent effects (include PCM model) or dynamic averaging (perform MD simulations). Cross-check with DEPT-135 for carbon hybridization confirmation .

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